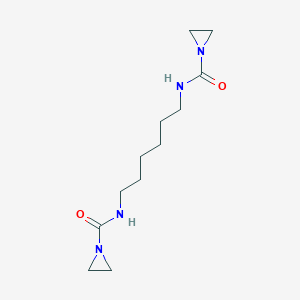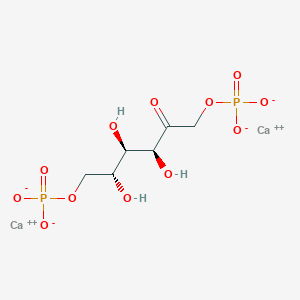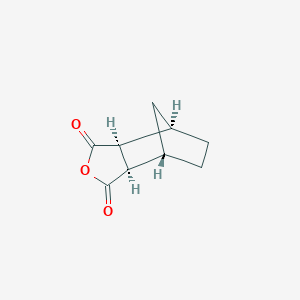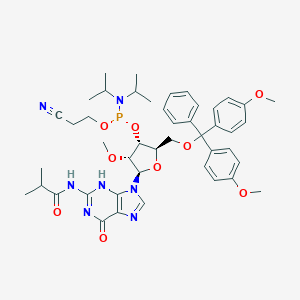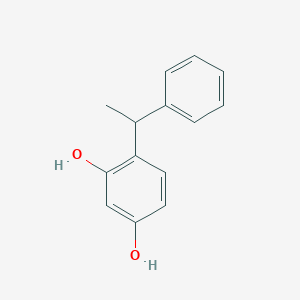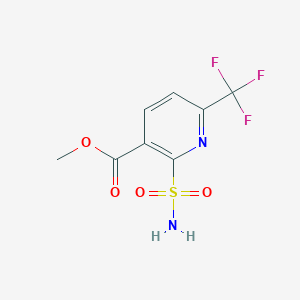
3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester, also known as Methyl 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate, is a chemical compound that has been widely used in scientific research. This compound is a derivative of nicotinic acid and contains a trifluoromethyl group, which makes it a valuable tool for studying biological systems.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate is not fully understood. However, it is believed that the trifluoromethyl group in this compound plays a crucial role in its biological activity. This group is known to enhance the lipophilicity and metabolic stability of the compound, which may contribute to its ability to cross cell membranes and interact with biological targets.
Efectos Bioquímicos Y Fisiológicos
3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, and to modulate the activity of various receptors and enzymes. Additionally, this compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for various biological targets, which makes it a valuable tool for studying biological systems. Additionally, the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, which allows it to penetrate cell membranes and interact with intracellular targets.
However, there are also some limitations to using 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate in lab experiments. One limitation is that this compound may have off-target effects, which can complicate the interpretation of experimental results. Additionally, the synthesis of this compound can be challenging, and it may be expensive to obtain.
Direcciones Futuras
There are many future directions for the use of 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate in scientific research. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including bacterial and viral infections, inflammation, and cancer. Additionally, this compound could be used to study the structure and function of various receptors and enzymes, which could lead to the development of new drugs and therapies. Furthermore, the development of new synthesis methods for this compound could make it more accessible and affordable for researchers.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate has been widely used in scientific research as a tool to study biological systems. This compound has been shown to have antimicrobial, antifungal, and antiviral properties. It has also been used as a ligand for various receptors and enzymes, including the nicotinic acetylcholine receptor, the GABA-A receptor, and the carbonic anhydrase enzyme. Additionally, 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate has been used as a fluorescent probe to study the binding and transport of small molecules across cell membranes.
Propiedades
Número CAS |
144740-59-0 |
|---|---|
Nombre del producto |
3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester |
Fórmula molecular |
C8H7F3N2O4S |
Peso molecular |
284.21 g/mol |
Nombre IUPAC |
methyl 2-sulfamoyl-6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H7F3N2O4S/c1-17-7(14)4-2-3-5(8(9,10)11)13-6(4)18(12,15)16/h2-3H,1H3,(H2,12,15,16) |
Clave InChI |
NMNFYPVABNEKPU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)S(=O)(=O)N |
SMILES canónico |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)S(=O)(=O)N |
Otros números CAS |
144740-59-0 |
Pictogramas |
Irritant; Environmental Hazard |
Sinónimos |
methyl 2-aminosulfonyl-6-(trifluoromethyl)pyridine-3-c arboxylate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

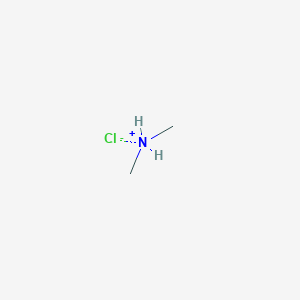
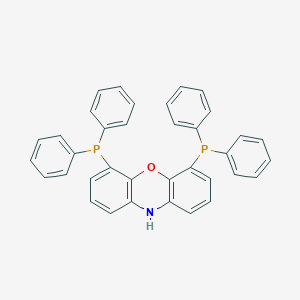
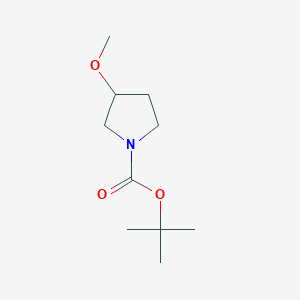
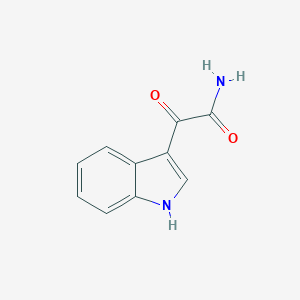
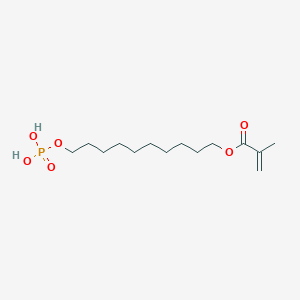
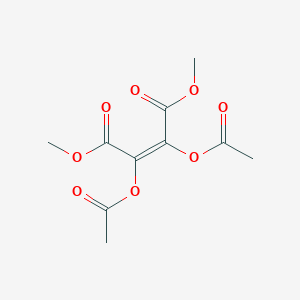
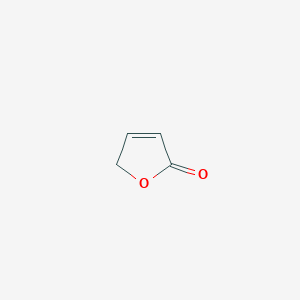
![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)
![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)
